![molecular formula C15H32O2 B14268862 1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane CAS No. 158754-73-5](/img/structure/B14268862.png)
1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane is an organic compound with the molecular formula C15H32O2. It is characterized by the presence of two hexyl groups connected through an oxygen bridge to a propyl group. This compound is part of a class of chemicals known for their applications in various scientific fields due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane typically involves the reaction of hexanol with propylene oxide in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of hexanol attacks the epoxide ring of propylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen bridge can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
Oxidation: Hexanoic acid and propanoic acid.
Reduction: Hexanol and propanol.
Substitution: Hexyl iodide and propyl iodide.
Scientific Research Applications
1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(Propoxy)propan-2-YL]oxy}propane
- 1-{[1-(Butoxy)propan-2-YL]oxy}butane
- 1-{[1-(Pentoxy)propan-2-YL]oxy}pentane
Uniqueness
1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane is unique due to its longer alkyl chains, which enhance its hydrophobic interactions with lipid membranes. This property distinguishes it from similar compounds with shorter alkyl chains, making it more effective in applications requiring strong hydrophobic interactions.
Properties
CAS No. |
158754-73-5 |
|---|---|
Molecular Formula |
C15H32O2 |
Molecular Weight |
244.41 g/mol |
IUPAC Name |
1-(2-hexoxypropoxy)hexane |
InChI |
InChI=1S/C15H32O2/c1-4-6-8-10-12-16-14-15(3)17-13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
PTMXXHPZOHBKKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


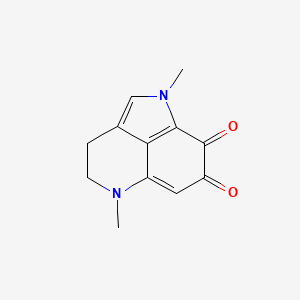
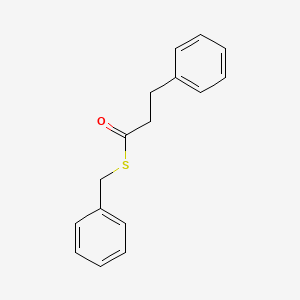
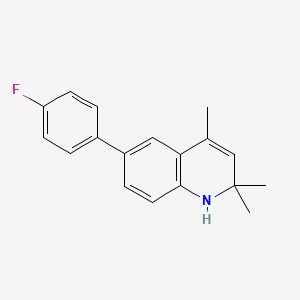
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
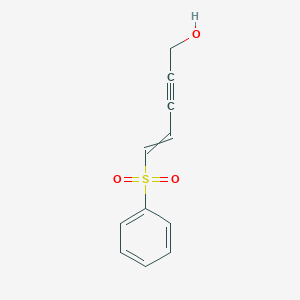
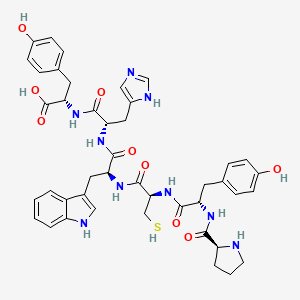
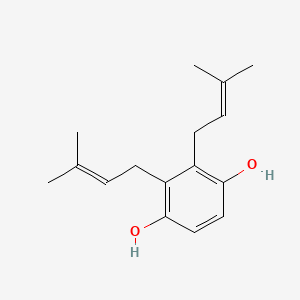
![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
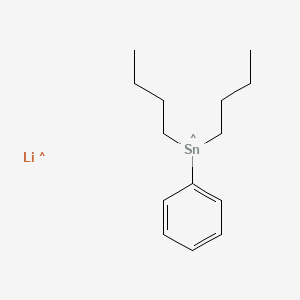
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
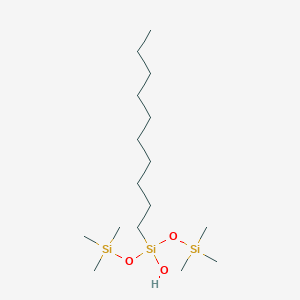
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
